molecular formula C6H4ClN3O B13707110 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

Cat. No.: B13707110
M. Wt: 169.57 g/mol
InChI Key: BAXXTCKYYRKXNZ-UHFFFAOYSA-N
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Description

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is a heterocyclic compound with the molecular formula C6H4ClN3O. This compound is part of the pyrrolopyrimidine family, which is known for its diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones depending on the nature of the acyl group .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, solvents, and reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other groups under appropriate conditions.

    Cyclization Reactions: The compound can form different ring structures through cyclization reactions.

Common Reagents and Conditions

Common reagents used in these reactions include methanol sodium (MeONa), butanol (BuOH), and various acylating agents. Reaction conditions often involve heating under reflux to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cyclization reactions can yield different pyrido[2,3-d]pyrimidin-5-one or pyrido[2,3-d]pyrimidin-7-one derivatives .

Scientific Research Applications

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and cancer progression . The exact molecular targets and pathways can vary depending on the specific derivative and its modifications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one is unique due to its specific structure and the presence of a chlorine atom, which can be further modified to enhance its biological activities. Its ability to undergo various chemical reactions and form different derivatives makes it a versatile compound for scientific research and industrial applications .

Properties

Molecular Formula

C6H4ClN3O

Molecular Weight

169.57 g/mol

IUPAC Name

2-chloro-5,7-dihydropyrrolo[3,2-d]pyrimidin-6-one

InChI

InChI=1S/C6H4ClN3O/c7-6-8-2-4-3(10-6)1-5(11)9-4/h2H,1H2,(H,9,11)

InChI Key

BAXXTCKYYRKXNZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=NC=C2NC1=O)Cl

Origin of Product

United States

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